molecular formula C19H17NO3 B12373043 4-(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)chromen-2-one

4-(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)chromen-2-one

Katalognummer: B12373043
Molekulargewicht: 307.3 g/mol
InChI-Schlüssel: SPAMYFYFUGDCGM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(6-Methoxy-3,4-dihydro-2H-quinolin-1-yl)chromen-2-one is a complex organic compound that belongs to the class of quinoline and coumarin derivatives. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)chromen-2-one typically involves multi-step organic reactions. One common method includes the condensation of 6-methoxy-3,4-dihydroquinolin-2(1H)-one with chromen-2-one derivatives under specific conditions. The reaction is usually carried out in the presence of a catalyst such as indium(III) chloride and requires heating at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Analyse Chemischer Reaktionen

Types of Reactions

4-(6-Methoxy-3,4-dihydro-2H-quinolin-1-yl)chromen-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction can produce dihydroquinoline derivatives .

Wissenschaftliche Forschungsanwendungen

4-(6-Methoxy-3,4-dihydro-2H-quinolin-1-yl)chromen-2-one has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4-(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)chromen-2-one involves its interaction with various molecular targets. It can inhibit enzymes such as DNA gyrase and topoisomerase, which are crucial for DNA replication and cell division. This inhibition leads to the disruption of cellular processes and can result in cell death, making it a potential anticancer agent .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

This compound is unique due to its combined quinoline and coumarin structure, which imparts a broad spectrum of biological activities. Its ability to interact with multiple molecular targets makes it a versatile compound in medicinal chemistry .

Eigenschaften

Molekularformel

C19H17NO3

Molekulargewicht

307.3 g/mol

IUPAC-Name

4-(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)chromen-2-one

InChI

InChI=1S/C19H17NO3/c1-22-14-8-9-16-13(11-14)5-4-10-20(16)17-12-19(21)23-18-7-3-2-6-15(17)18/h2-3,6-9,11-12H,4-5,10H2,1H3

InChI-Schlüssel

SPAMYFYFUGDCGM-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC2=C(C=C1)N(CCC2)C3=CC(=O)OC4=CC=CC=C43

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.